molecular formula C10H10ClNO3 B1354616 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid CAS No. 78096-13-6

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid

Cat. No. B1354616
CAS RN: 78096-13-6
M. Wt: 227.64 g/mol
InChI Key: VVNXMYXMBHDKSD-UHFFFAOYSA-N
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Description

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid, also known as 3-chloro-2-methylbenzamide (3CMB), is an organic compound that has been widely used as a building block in organic synthesis. It is a versatile intermediate for the preparation of various compounds, ranging from pharmaceuticals to agrochemicals. 3CMB is also used in the production of dyes, surfactants, and other materials.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, which are structurally related to 3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid, were used to synthesize derivatives with antimicrobial activity. Some compounds exhibited significant activity against Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Synthesis of Isobenzofuran Derivatives

  • 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, related to the compound , were reacted with terminal alkynes to synthesize (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives (Kobayashi et al., 2008).

Synthesis of Heterocycles

  • Methyl 3-cyclopropyl-3-oxopropanoate, a similar compound, was used in the synthesis of heterocycles with cyclopropyl substituents, highlighting the potential for generating diverse chemical structures (Pokhodylo et al., 2010).

Antimicrobial and Antioxidant Applications

  • Novel compounds synthesized from similar oxopropanoic acid derivatives demonstrated antimicrobial and antioxidant activities, indicating a potential for pharmaceutical applications (Hassanin et al., 2012).

Synthesis of Aminobutanoic Acids

  • The synthesis of 3,4-disubstituted aminobutanoic acids, related to the compound , was conducted. These compounds have shown pharmacological activity, suggesting potential medical applications (Vasil'eva et al., 2016).

properties

IUPAC Name

3-(3-chloro-2-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6-7(11)3-2-4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNXMYXMBHDKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505868
Record name 3-(3-Chloro-2-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid

CAS RN

78096-13-6
Record name 3-(3-Chloro-2-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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